![molecular formula C5H12BrNO2S B1380757 1-bromo-N-tert-butylmethanesulfonamide CAS No. 51270-36-1](/img/structure/B1380757.png)
1-bromo-N-tert-butylmethanesulfonamide
Overview
Description
1-Bromo-N-tert-butylmethanesulfonamide (BTBMS) is an organic chemical compound that is used in various industrial, scientific, and medical applications. It is a white crystalline solid with a melting point of 93.5°C and a boiling point of 158°C. BTBMS is a bromoalkane and a member of the sulfonamide family. It is also known as N-bromo-N-tert-butylsulfonamide or 1-bromo-N-tert-butyl-sulfonamide.
Scientific Research Applications
Multi-Coupling Reagent in Organic Synthesis
1-bromo-N-tert-butylmethanesulfonamide and related compounds demonstrate significant potential as multi-coupling reagents in organic synthesis. A notable study by Auvray, Knochel, and Normant (1985) explores the use of 3-bromo-2-(tert-butylsulfonyl)-1-propene, a closely related compound, in the synthesis of unsaturated sulfones. These sulfones can further react with various nucleophiles, yielding highly functionalized sulfones. This versatility makes such compounds essential in complex organic syntheses, effectively acting as equivalents to certain synthon types (Auvray, Knochel, & Normant, 1985).
Role in Lithium-Bromine Exchange Reactions
Bailey, Luderer, and Jordan (2006) investigated the impact of solvents on the lithium-bromine exchange of aryl bromides, including reactions with compounds similar to 1-bromo-N-tert-butylmethanesulfonamide. Their research emphasizes the solvent-dependent behavior of such bromides in reactions with organolithium compounds, highlighting the specific chemical interactions that influence the yield and selectivity of these processes (Bailey, Luderer, & Jordan, 2006).
Catalytic Aminohydroxylation and Aziridination
Gontcharov, Liu, and Sharpless (1999) discovered that the N-chloramine salt of tert-butylsulfonamide, structurally related to 1-bromo-N-tert-butylmethanesulfonamide, serves as an efficient nitrogen source in catalytic aminohydroxylation and aziridination of olefins. This demonstrates the potential of such compounds in nitrogen-source catalysis, closely resembling Chloramine-T in behavior (Gontcharov, Liu, & Sharpless, 1999).
Synthesis of Aryl Sulfonamides
In a study by Waldmann, Schober, Haufe, and Kopka (2013), the bromine-lithium exchange reaction of an aryl bromide with tert-butyllithium, a process closely related to the behavior of 1-bromo-N-tert-butylmethanesulfonamide, was investigated. This study provides a practical protocol for the synthesis of aryl sulfonamides, especially those with a pyridine-core. The precision in determining the exact amount of tert-butyllithium needed for sufficient exchange reaction is crucial for the synthesis of these compounds (Waldmann, Schober, Haufe, & Kopka, 2013).
Future Directions
properties
IUPAC Name |
1-bromo-N-tert-butylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrNO2S/c1-5(2,3)7-10(8,9)4-6/h7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBRPVVUBGFQMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701244995 | |
Record name | 1-Bromo-N-(1,1-dimethylethyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-bromo-N-tert-butylmethanesulfonamide | |
CAS RN |
51270-36-1 | |
Record name | 1-Bromo-N-(1,1-dimethylethyl)methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51270-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-N-(1,1-dimethylethyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701244995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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